An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorosulfur)benzylamine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorosulfur)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry, lauded for its unique electronic properties, steric profile, and exceptional stability.[1] Often termed a "super-trifluoromethyl" group, it offers a distinct alternative to more conventional moieties, with the potential to significantly modulate the physicochemical and pharmacological properties of parent molecules.[1] This guide provides a comprehensive technical overview of the physicochemical properties of 3-(Pentafluorosulfur)benzylamine, a key building block for introducing the m-SF₅-benzyl motif into drug candidates. While experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs, outlines detailed experimental protocols for property determination, and discusses the anticipated characteristics based on the known effects of the powerful electron-withdrawing SF₅ group.
Introduction: The Significance of the Pentafluorosulfur Group in Drug Design
The strategic incorporation of fluorine-containing groups has become a cornerstone of modern drug discovery. The pentafluorosulfur (SF₅) group, in particular, has garnered substantial interest due to a unique combination of properties that make it an attractive bioisostere for groups like trifluoromethyl (CF₃) and tert-butyl.[1] Key attributes of the SF₅ group include:
-
High Electronegativity: The SF₅ group is one of the most strongly electron-withdrawing groups known, a property conferred by the five fluorine atoms.[2] This can profoundly influence the acidity or basicity of nearby functional groups, alter metabolic pathways, and modulate receptor binding interactions. The Hammett constant for the meta-SF₅ substituent (σₘ = 0.61) is significantly higher than that of the meta-CF₃ group (σₘ = 0.43), indicating its superior inductive electron-withdrawing strength.[2]
-
Lipophilicity: Despite its high polarity, the SF₅ group is remarkably lipophilic, with a Hansch parameter (π = 1.51) greater than that of the CF₃ group (π = 1.09).[1] This enhanced lipophilicity can improve a molecule's ability to permeate cell membranes, a critical factor for bioavailability.
-
Steric Profile: The octahedral geometry of the SF₅ group provides a unique three-dimensional profile that can be exploited to probe or fit into specific binding pockets where other groups may not be optimal.
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety highly resistant to metabolic degradation. This stability can lead to improved pharmacokinetic profiles, including longer half-lives.
3-(Pentafluorosulfur)benzylamine serves as a primary amine building block, allowing for the straightforward introduction of the m-SF₅-benzyl fragment into a wide array of molecular scaffolds through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.
Synthesis and Characterization
A. Synthetic Pathway via Reduction of 3-(Pentafluorosulfur)benzonitrile:
A common method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This can be achieved using various reducing agents.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a well-established method for nitrile reduction.[3]
-
Chemical Reduction: Reagents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride have been shown to be effective in reducing a wide range of aromatic nitriles to their corresponding benzylamines.[4]
B. Synthetic Pathway via Reductive Amination of 3-(Pentafluorosulfur)benzaldehyde:
The synthesis of 3-(pentafluorosulfur)benzaldehyde has been reported, making it a viable starting material.[5] Reductive amination with ammonia or a protected ammonia equivalent would yield the target benzylamine.
Characterization:
The structural confirmation of 3-(Pentafluorosulfur)benzylamine would rely on a combination of spectroscopic techniques:
-
¹⁹F NMR Spectroscopy: This is a hallmark technique for identifying the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern, with one quintet for the apical fluorine and one doublet for the four equatorial fluorines.[6][7]
-
¹H and ¹³C NMR Spectroscopy: These would confirm the presence of the benzylamine structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the N-H stretches of the primary amine and the characteristic vibrations of the SF₅-substituted aromatic ring.
Physicochemical Properties: A Detailed Examination
Direct experimental values for the physicochemical properties of 3-(Pentafluorosulfur)benzylamine are not currently available in public databases. However, we can predict these properties with a high degree of confidence based on the known effects of the SF₅ group and by comparing with structurally similar molecules. The following table provides a comparative analysis.
| Property | Benzylamine (Parent) | 3-(Trifluoromethyl)benzylamine (Analog) | 4-(Trifluoromethyl)benzylamine (Analog) | 3-(Pentafluorosulfur)benzylamine (Predicted) |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | 175.15 g/mol | 233.17 g/mol |
| Boiling Point | 185 °C | Not Available | 79-82 °C (15 mmHg)[5] | Expected to be high, likely >200 °C at atm. pressure |
| pKa | 9.34[8] | Not Available | 8.60 (Predicted)[5] | Expected to be significantly lower than benzylamine (approx. 8.0-8.5) |
| logP | 1.09[9] | Not Available | Not Available | Expected to be significantly higher than benzylamine (approx. 2.5-3.0) |
| Aqueous Solubility | Miscible[8] | Not Available | Not Available | Expected to be low |
Melting and Boiling Point
The introduction of the large and heavy SF₅ group is expected to significantly increase the boiling point of 3-(pentafluorosulfur)benzylamine compared to the parent benzylamine. The melting point will depend on the crystal packing of the solid form.
Experimental Protocol: Melting Point Determination (Capillary Method) [10]
-
Sample Preparation: Ensure the 3-(Pentafluorosulfur)benzylamine sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat rapidly to about 20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
Experimental Protocol: Boiling Point Determination (Micro Reflux Method)
-
Apparatus Setup: Place approximately 0.5 mL of 3-(Pentafluorosulfur)benzylamine into a small test tube containing a boiling chip. Clamp the test tube in a heating block.
-
Thermometer Placement: Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Heating: Gently heat the sample until it boils and a ring of refluxing condensate is observed on the walls of the test tube.
-
Measurement: Adjust the thermometer's position so that the bulb is level with the reflux ring. The stable temperature reading at this point is the boiling point.
pKa: The Influence of the SF₅ Group on Basicity
The pKa of an amine is a measure of the acidity of its conjugate acid. The strongly electron-withdrawing SF₅ group at the meta position is expected to significantly decrease the basicity of the benzylamine nitrogen atom. This is due to the inductive withdrawal of electron density from the aromatic ring, which in turn destabilizes the positively charged ammonium conjugate acid. Consequently, the pKa of 3-(pentafluorosulfur)benzylamine is predicted to be substantially lower than that of benzylamine (pKa 9.34).
Experimental Protocol: pKa Determination by Potentiometric Titration [11][12]
-
Sample Preparation: Accurately weigh a sample of 3-(Pentafluorosulfur)benzylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been protonated). This can be determined from the inflection point of the titration curve.
Lipophilicity (logP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this value, logP, is a key indicator of a drug's lipophilicity. The SF₅ group is known to be highly lipophilic. Therefore, 3-(pentafluorosulfur)benzylamine is expected to have a significantly higher logP than benzylamine (logP 1.09).
Experimental Protocol: logP Determination by Shake-Flask Method [9][13]
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of 3-(Pentafluorosulfur)benzylamine in the water-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
Aqueous Solubility
High lipophilicity often correlates with low aqueous solubility. Given the expected high logP of 3-(pentafluorosulfur)benzylamine, its solubility in water is anticipated to be low. This is a critical parameter for drug development, as poor solubility can hinder absorption and bioavailability.
Experimental Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method) [14][15]
-
Sample Preparation: Add an excess amount of solid 3-(Pentafluorosulfur)benzylamine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard calibration curve.
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Physicochemical Property Determination.
Reactivity and Stability
The 3-(pentafluorosulfur)benzylamine molecule possesses two main sites of reactivity: the primary amine and the SF₅-substituted aromatic ring.
-
Amine Reactivity: The primary amine will undergo typical reactions of benzylamines, such as acylation to form amides, alkylation, and reductive amination with aldehydes and ketones. The decreased basicity due to the SF₅ group may slightly reduce its nucleophilicity compared to unsubstituted benzylamine.
-
Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the SF₅ group. Nucleophilic aromatic substitution (SₙAr) may be possible under forcing conditions, particularly at positions ortho and para to the SF₅ group, though the meta-positioning in this compound makes this less likely.
-
Stability: The SF₅ group is exceptionally stable under a wide range of chemical and physiological conditions, including strong acids, bases, and redox reagents. This chemical robustness is a key advantage in drug design.
Conclusion
3-(Pentafluorosulfur)benzylamine is a valuable building block for the synthesis of novel drug candidates. Its physicochemical properties are dominated by the presence of the strongly electron-withdrawing and highly lipophilic SF₅ group. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its characterization by detailing established protocols for determining its key physicochemical parameters. The predicted low pKa, high logP, and low aqueous solubility highlight the importance of early and accurate physicochemical profiling in drug discovery programs utilizing this and other SF₅-containing scaffolds. The exceptional stability of the SF₅ group, combined with its unique electronic and steric properties, ensures its continued and growing importance in the field of medicinal chemistry.
References
-
Agilent Technologies, Inc. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
Begg, C. G., et al. (2016). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 12, 2338-2344. Available at: [Link]
-
Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(94), 10911-10913. Available at: [Link]
-
LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
-
Al-Lagtah, N. M. A., et al. (2016). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 21(5), 590. Available at: [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106397149B - The preparation method of pentafluorobenzaldehyde.
-
NIH. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PubMed Central. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
ResearchGate. (n.d.). *¹⁹F NMR spectrum of [Rh(Me)(SF3)(tBuxanPOP)][SF5] (6) at 195 K. SOF2. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The continuous catalytic transfer hydrogenation of benzonitrile to benzylamine.... Reaction Chemistry & Engineering. Retrieved from [Link]
-
ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]
-
Max Delbrück Center for Molecular Medicine. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.... Retrieved from [Link]
-
Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]
-
SlideShare. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Scribd. (n.d.). Hammett Substituent Constants Survey. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Pentafluorobenzaldehyde and Its Utilizing in Organic Synthesis. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group.... Retrieved from [Link]
- Google Patents. (n.d.). Benzaldehyde derivative and process for its preparation.
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Physicochemical and computational insight of 19F NMR and emission properties of meso-(o-aryl)-BODIPYs. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Retrieved from [Link]
-
Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106397149B - The preparation method of pentafluorobenzaldehyde - Google Patents [patents.google.com]
- 6. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
